N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1060229-86-8
VCID: VC11930732
InChI: InChI=1S/C18H20N2O5/c1-23-14-9-8-13(16(24-2)17(14)25-3)18(22)20-12-6-4-11(5-7-12)10-15(19)21/h4-9H,10H2,1-3H3,(H2,19,21)(H,20,22)
SMILES: COC1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N)OC)OC
Molecular Formula: C18H20N2O5
Molecular Weight: 344.4 g/mol

N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide

CAS No.: 1060229-86-8

Cat. No.: VC11930732

Molecular Formula: C18H20N2O5

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide - 1060229-86-8

Specification

CAS No. 1060229-86-8
Molecular Formula C18H20N2O5
Molecular Weight 344.4 g/mol
IUPAC Name N-[4-(2-amino-2-oxoethyl)phenyl]-2,3,4-trimethoxybenzamide
Standard InChI InChI=1S/C18H20N2O5/c1-23-14-9-8-13(16(24-2)17(14)25-3)18(22)20-12-6-4-11(5-7-12)10-15(19)21/h4-9H,10H2,1-3H3,(H2,19,21)(H,20,22)
Standard InChI Key LFQRCBJFIDSJQE-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N)OC)OC
Canonical SMILES COC1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N)OC)OC

Introduction

N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide is an organic compound with a unique structural composition, featuring a central benzamide core and two distinct aromatic systems. It is classified as a substituted benzamide due to the presence of both a phenyl group and a carbamoylmethyl substituent. This compound is cataloged under the Chemical Abstracts Service (CAS) number 1060229-86-8, facilitating its identification and sourcing in chemical databases.

Synthesis Methods

The synthesis of N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide can be achieved through organic synthesis techniques. A common method involves the reaction of 4-(carbamoylmethyl)aniline with 2,3,4-trimethoxybenzoyl chloride in the presence of a suitable base such as triethylamine or pyridine. This reaction typically proceeds via nucleophilic acyl substitution.

Synthesis Steps

  • Preparation of Reactants: Obtain 4-(carbamoylmethyl)aniline and 2,3,4-trimethoxybenzoyl chloride.

  • Reaction Setup: Mix the reactants in a suitable solvent with a base like triethylamine.

  • Reaction Conditions: Perform the reaction under conditions that favor nucleophilic acyl substitution.

Potential Applications

Research indicates that compounds with similar structures have shown antimicrobial and anticancer activities. The mechanism often involves inhibition of specific metabolic pathways or interference with cellular signaling processes. N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide may interact with specific enzymes or receptors in biological systems due to its structural features, suggesting potential applications in medicinal chemistry.

Potential Applications Table

Application AreaMechanism
AntimicrobialInhibition of metabolic pathways
AnticancerInterference with cellular signaling

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